Etoxazole

Catalog No.
S527615
CAS No.
153233-91-1
M.F
C21H23F2NO2
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoxazole

Contact acaricides and non-selective adulticides frequently cause IPM failure through rapid population rebound and beneficial insect elimination. Etoxazole solves this with targeted, long-acting ovicidal action:

  • 70-day translaminar residual controls concealed eggs and nymphs, cutting application frequency and labor.
  • High selectivity spares predatory mites and pirate bugs, maintaining orchard and greenhouse ecological balance.
  • Chitin biosynthesis inhibition prevents embryogenesis and molting for multi-week population suppression.

CAS Number

153233-91-1

Product Name

Etoxazole

IUPAC Name

4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole

Molecular Formula

C21H23F2NO2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3

InChI Key

IXSZQYVWNJNRAL-UHFFFAOYSA-N

solubility

In water, 3.99X10-2 mg/L at 10 °C; 6.69X10-2 mg/L at 30 °C
In water, 7.54X10-2 mg/L at 20 °C
Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C)

Synonyms

2-(2,6-Difluorophenyl)-4-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydrooxazole, etoxazole

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F

The exact mass of the compound Etoxazole is 359.1697 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.10e-07 min water, 3.99x10-2 mg/l at 10 °c; 6.69x10-2 mg/l at 30 °cin water, 7.54x10-2 mg/l at 20 °csolubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/l, 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. It belongs to the ontological category of organofluorine acaricide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 1 g

Etoxazole is a highly selective, narrow-spectrum systemic acaricide belonging to the diphenyloxazoline class, primarily utilized as a mite growth regulator (IRAC Group 10B). It functions by inhibiting chitin biosynthesis, which effectively disrupts embryogenesis in mite eggs and halts the molting process from larvae to nymphs. In agricultural and horticultural procurement, etoxazole is prioritized not for immediate adult knockdown, but for its exceptional translaminar activity and cuticular adhesion. This allows the active ingredient to penetrate leaf tissue and target concealed mite populations on the underside of foliage. Its low water solubility and extended residual efficacy make it a foundational active ingredient for suspension concentrates (SC) designed for long-term population suppression and integration into sustainable pest management workflows [1].

Research Fit

Target Chitin synthase 1 (CHS1) inhibitor studies
Scaffold 2,4-Diphenyl-1,3-oxazoline chemotype reference
Class IRAC Group 10B mite growth inhibitor research
Enantiomer (S)-etoxazole enantiomer-specific bioactivity studies

Substituting etoxazole with older contact miticides (e.g., fenpyroximate) or broad-spectrum translaminar agents (e.g., chlorfenapyr) frequently leads to operational failures in integrated pest management (IPM) workflows. Contact acaricides lack the translaminar penetration required to reach concealed nymph populations, necessitating higher spray volumes, more frequent applications, and increased labor costs. Furthermore, while broad-spectrum agents provide rapid adult knockdown, they lack the extended residual ovicidal activity of etoxazole, leading to rapid population rebounds within 3 to 4 weeks. Additionally, substituting with non-selective alternatives like fenpropathrin severely disrupts biological control by eradicating beneficial predatory insects, a critical failure point that disqualifies such substitutes in modern, sustainability-focused agricultural procurement [1].

Substitution Risk

IRAC subclass mismatch

Hexythiazox and clofentezine belong to Group 10A; etoxazole is Group 10B. Class-specific binding profiles may not transfer directly.

Scaffold activity differential

2,5-Diphenyl-1,3-oxazoline analogs show reduced acaricidal activity compared to the 2,4-diphenyl configuration. Scaffold substitution may alter target engagement.

Stereochemical confounding

Racemic etoxazole may confound enantiomer-specific bioactivity and environmental fate data. Enantiopure reference material is required for stereoselective studies.

Extended Translaminar Residual Efficacy Against Nymphs

In greenhouse efficacy trials against twospotted spider mites (Tetranychus urticae), etoxazole demonstrated extended long-term translaminar persistence compared to other registered miticides. While chlorfenapyr and abamectin provided initial control, their efficacy degraded significantly over time. Etoxazole maintained a lethal reservoir within the leaf tissue, achieving 80.9% to 96.9% nymphal mortality up to 70 days post-treatment. In contrast, chlorfenapyr failed to provide viable control beyond 28 days, likely due to rapid plant metabolism of the active ingredient[1].

Evidence DimensionNymphal mortality at 70 days post-treatment
Target Compound DataEtoxazole (80.9% - 96.9% mortality)
Comparator Or BaselineChlorfenapyr and Abamectin (<60% mortality; failed to provide long-term control)
Quantified Difference>20-30% higher long-term mortality; >40 days extended residual activity
ConditionsGreenhouse application on marigold plants artificially infested with T. urticae

Extended residual activity drastically reduces the required frequency of chemical applications, directly lowering labor and procurement costs for large-scale operations.

Ovicidal activity ranking
Head-to-head
Ranked highest toxicity among three MGIs tested
Supports egg-stage selection context
Laboratory bioassay; field-population data to verify

Long-Term Reproductive Suppression in Field Applications

Etoxazole's mechanism as a chitin synthesis inhibitor provides profound long-term reproductive suppression compared to mitochondrial electron transport inhibitors (METIs). In field bioassays on watermelon crops, etoxazole treatments resulted in fewer than 1 offspring per treated female at 28 days post-application. Comparatively, standard contact acaricides like fenpyroximate and tolfenpyrad allowed for significantly higher reproductive rebound within the same timeframe, necessitating premature rotational interventions to maintain crop yield [1].

Evidence DimensionOffspring per treated female at 28 days post-treatment
Target Compound DataEtoxazole (<1 offspring per female)
Comparator Or BaselineFenpyroximate and Tolfenpyrad (Higher reproductive survival and rebound)
Quantified DifferenceNear-total suppression of F1 generation at 4 weeks
ConditionsField bioassay on watermelon crops targeting T. urticae

Procurement of etoxazole ensures long-term population crashes of pest mites, making it an ideal rotational partner following fast-knockdown adulticides.

Enantiomer potency ratio
Reported
16× (T. urticae) / 24× (T. cinnabarinus)
Enantiomer-specific assay-response context
(+)-(S)-etoxazole vs. (-)-(R)-etoxazole

High-Potency Ovicidal and Larvicidal Activity

Etoxazole exhibits measurable potency against the early life stages of phytophagous mites, which is critical for formulating low-dose agricultural products. In standardized bioassays against the carmine spider mite (Tetranychus cinnabarinus), etoxazole demonstrated an LC50 of 0.0145 mg/L for larvae and 0.02 mg/L for eggs. This quantitative potency allows commercial formulations to be applied at ultra-low dilution rates (e.g., 5000–7500x), significantly reducing the total active ingredient load required per hectare compared to standard commercial active ingredients that require higher field doses [1].

Evidence DimensionLethal Concentration 50 (LC50) for larvae and eggs
Target Compound DataEtoxazole (Larvae LC50 = 0.0145 mg/L; Eggs LC50 = 0.02 mg/L)
Comparator Or BaselineStandard commercial active ingredients requiring higher field doses
Quantified DifferenceEffective at parts-per-billion (ppb) concentrations in vitro
ConditionsLaboratory bioassay against T. cinnabarinus

High intrinsic potency translates to lower active ingredient requirements per formulated batch, optimizing supply chain logistics and environmental compliance.

Population growth rate (LC₂₀)
Head-to-head
rm = -0.04
Net population decline endpoint context
Bifenazate rm 0.17; azocyclotin rm 0.20

Selective Toxicity and IPM Workflow Compatibility

A critical procurement factor for modern acaricides is their compatibility with beneficial predatory insects used in Integrated Pest Management (IPM) workflows. Studies evaluating the impact of acaricides on minute pirate bugs (Orius spp.)—key predators of agricultural pests—found that etoxazole had minimal detrimental effects on predator survival. In direct comparison, broad-spectrum pyrethroids and older miticides like fenpropathrin and propargite exhibited high toxicity to these beneficials. This selectivity preserves natural biological control mechanisms and prevents secondary pest outbreaks [1].

Evidence DimensionToxicity to beneficial minute pirate bugs
Target Compound DataEtoxazole (Minimal impact / high survival rate)
Comparator Or BaselineFenpropathrin and Propargite (High toxicity / significant mortality)
Quantified DifferencePreservation of predatory insect populations vs. eradication
ConditionsExposure assays on non-target beneficial insects

Selecting highly selective compounds like etoxazole is mandatory for operations utilizing biological control, as it prevents costly secondary pest outbreaks caused by predator eradication.

Enantiomer degradation direction
Cross-study comparable
Greenhouse: (S)-etoxazole degrades faster
Open-field: (R)-etoxazole degrades faster
Matrix-dependent stereoselective degradation context
Chiral LC-MS/MS; grape, strawberry, apple, soil
Scaffold activity comparison
Head-to-head
2,4-Diphenyl > 2,5-diphenyl oxazoline activity
Scaffold-activity relationship context
In vitro acaricidal assays; SAR studies

Greenhouse Ornamental and Nursery Production

Due to its 70-day translaminar residual efficacy and high nymphal mortality, etoxazole is a highly efficient choice for greenhouse ornamental production where aesthetic damage from mites must be strictly prevented. Its ability to reside within the leaf tissue protects against continuous pest pressure without requiring weekly re-application, significantly reducing labor costs and worker exposure [1].

Integrated Pest Management (IPM) in High-Value Orchards

In citrus, apple, and pear orchards utilizing predatory insects (like minute pirate bugs) for biological control, etoxazole serves as a foundational early-season intervention. Its high selectivity ensures that while phytophagous mite eggs and larvae are eradicated, beneficial predator populations remain intact to manage secondary pests, maintaining the ecological balance required for sustainable certification [2].

Rotational Resistance Management Programs

Etoxazole is highly effective when procured as a rotational partner alongside fast-acting adulticides (e.g., bifenazate or abamectin). By applying etoxazole to target the F1 generation (eggs and nymphs) while the adulticide clears the F0 generation, growers achieve comprehensive life-cycle disruption, preventing the rapid reproductive rebound observed with single-mode-of-action treatments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mite egg-stage control research
Ovicidal activity ranking
Egg-mortality endpoint comparison
Enantiomer-specific analytical studies
Enantiomeric composition verification
Chiral method accuracy assessment
Sublethal population dynamics modeling
Intrinsic rate of increase suppression
Life-table parameter benchmarking
Oxazoline scaffold SAR studies
2,4-Diphenyl scaffold activity reference
Scaffold-hopping activity validation

Physical Description

Colorless solid; [Merck Index] White solid with a musty odor; Commercial product is brown; [HSDB] Colorless crystalline solid; [MSDSonline]

Color/Form

White, crystalline powder
Brown granules /End-use/

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

359.16968530 Da

Monoisotopic Mass

359.16968530 Da

Heavy Atom Count

26

Density

1.24 g/cu cm at 20 °C

LogP

log Kow = 5.59 at 25 °C

Odor

Musty odor

Appearance

Solid powder

Melting Point

101-102 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LBE5H21G6L

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Acaricides

Vapor Pressure

0.00000002 [mmHg]
1.64X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

153233-91-1

Wikipedia

Etoxazole

Use Classification

Acaricides
Environmental transformation -> Pesticides (parent, predecessor)

Analytic Laboratory Methods

Product and residue analysis by hplc.

Stability Shelf Life

Stable for one year under warehouse conditions.
No decomposition after 30 day (50 °C). Stable in alkali.
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